

Comparative Validation of Sdh-IN-4 in Diverse Biological Systems

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Compound of Interest

Compound Name: Sdh-IN-4

Cat. No.: B12378831

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel succinate dehydrogenase (SDH) inhibitor, **Sdh-IN-4**, with other established SDHI fungicides. The information presented is intended to assist researchers in evaluating its potential applications in various biological systems.

Introduction to Sdh-IN-4

Sdh-IN-4 is a novel succinate dehydrogenase inhibitor featuring a unique pyrazole-4-sulfonohydrazide scaffold. It has demonstrated potent and broad-spectrum antifungal activities, positioning it as a promising candidate for further investigation in agricultural and pharmaceutical research. This guide offers a comparative analysis of its performance against other commercially available SDH inhibitors.

In Vitro Antifungal Activity

Sdh-IN-4 has been evaluated for its efficacy against a range of plant pathogenic fungi. The following table summarizes its half-maximal effective concentration (EC₅₀) in comparison to other widely used SDHI fungicides.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of **Sdh-IN-4** and Alternative SDHIs

Fungicide	Rhizoctonia solani	Botrytis cinerea	Fusarium graminearum	Alternaria solani
Sdh-IN-4	0.23[1]	+	+	+
Thifluzamide	0.058[2]	-	-	-
Boscalid	1.89 - 2.68[2]	++	-	0.33[1][3]
Fluxapyroxad	0.16	-	-	-
Penthiopyrad	0.15	-	-	0.38[1][3]

'+' indicates reported activity, but EC50 value was not specified in the reviewed literature. '-' indicates no data was found for this specific fungus in the reviewed literature. '++' indicates that while active, resistance has been noted in some isolates.

Succinate Dehydrogenase (SDH) Enzyme Inhibition

The primary mechanism of action for **Sdh-IN-4** and its counterparts is the inhibition of the succinate dehydrogenase enzyme, a key component of the mitochondrial electron transport chain.

Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC50 in µg/mL)

Compound	Target Organism	IC50 (µg/mL)
Sdh-IN-4	Rhizoctonia solani	0.28[1]
Thifluzamide	Rhizoctonia solani	Not specified
Boscalid	Homo sapiens	~1.6 (4.8 µM)

In Vivo Efficacy

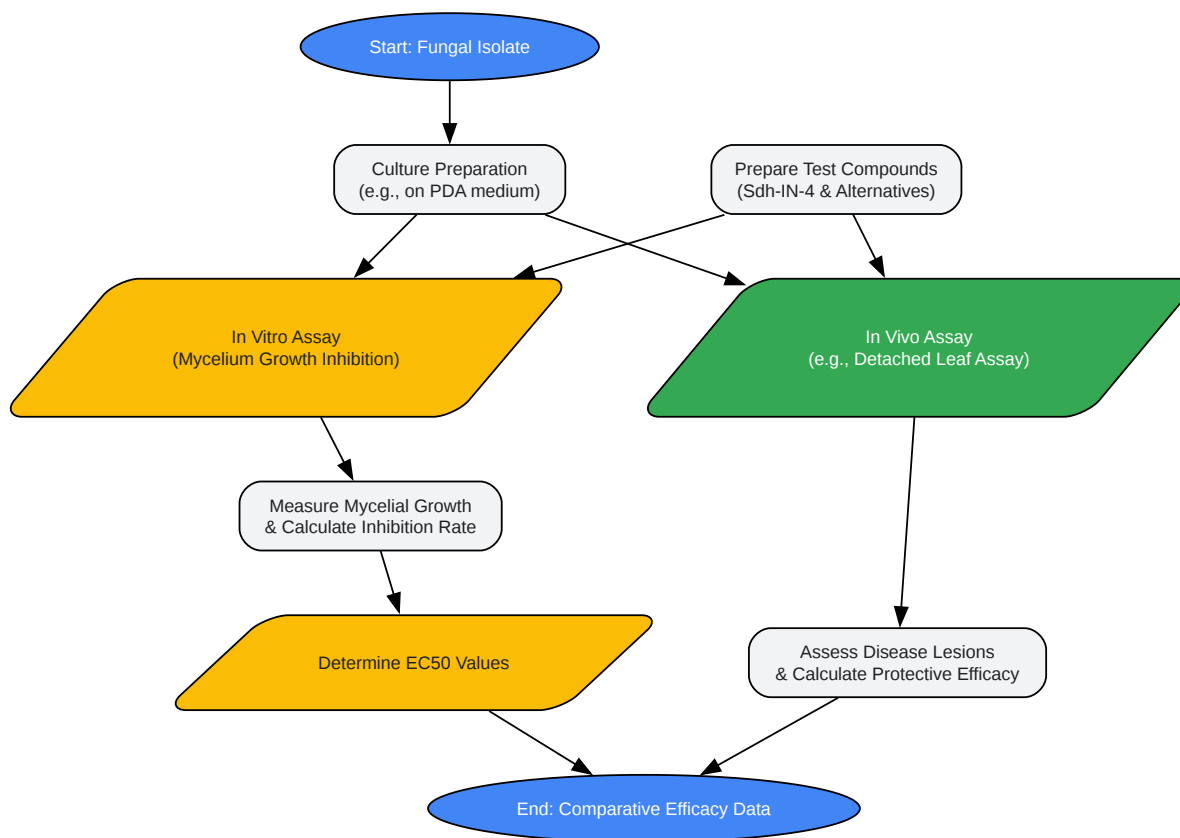
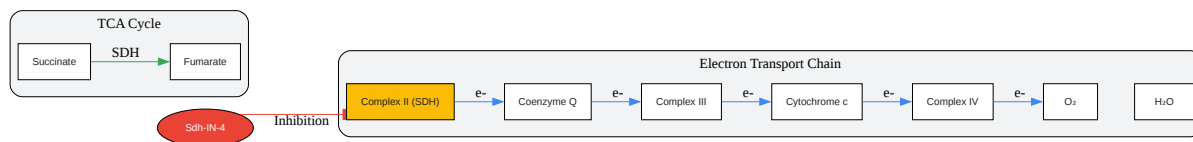
In vivo studies provide a more comprehensive understanding of a compound's performance in a biological system.

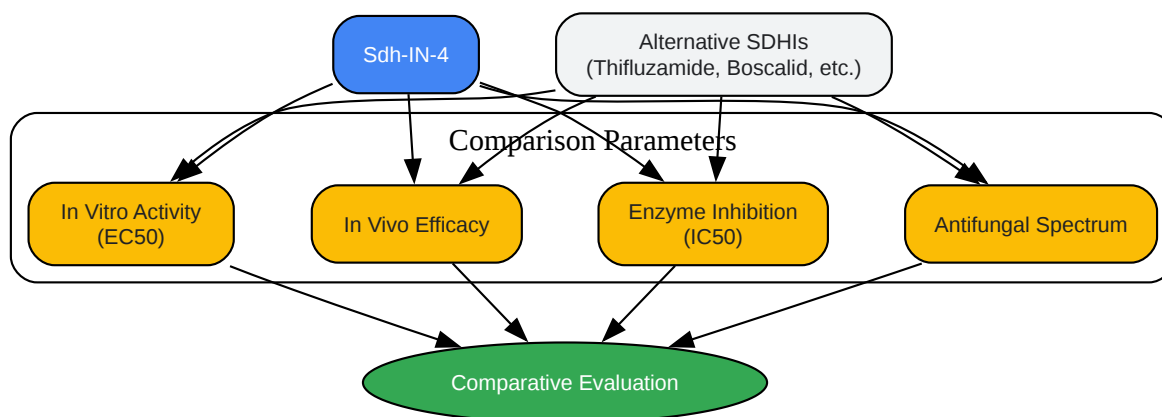
Table 3: In Vivo Protective Efficacy against Rhizoctonia solani

Compound (Concentration)	Protective Efficacy (%)
Sdh-IN-4 (200 µg/mL)	75.76 ^[1]
Thifluzamide (200 µg/mL)	84.31 ^[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.





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